

1H-indole-3-carboxamide crystal structure analysis

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Compound of Interest

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An In-Depth Technical Guide to the Crystal Structure Analysis of **1H-Indole-3-Carboxamide**

Abstract

This technical guide provides a comprehensive exploration of the methodologies and analytical interpretations integral to the crystal structure analysis of **1H-indole-3-carboxamide**. The indole scaffold is a cornerstone in medicinal chemistry, and a profound understanding of its three-dimensional architecture and intermolecular interactions is paramount for rational drug design and development. This document navigates through the essential stages of analysis, from crystal cultivation to advanced structural elucidation. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Significance of Crystalline Architecture

1H-indole-3-carboxamide (C₉H₈N₂O) is a derivative of indole, a privileged heterocyclic scaffold found in a vast array of biologically active compounds, including the essential amino acid tryptophan.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities.[2][3] The solid-state structure of an active pharmaceutical ingredient (API) directly influences critical physicochemical properties such as solubility, stability, bioavailability, and

manufacturability. Therefore, a meticulous analysis of its crystal structure is not merely an academic exercise but a foundational requirement in modern drug development.

This guide elucidates the process of determining and interpreting the crystal structure of **1H-indole-3-carboxamide**, focusing on the powerful insights gained from understanding its non-covalent interaction landscape, which ultimately governs the material's bulk properties.

The Foundational Step: Cultivation of Single Crystals

The journey of crystal structure analysis begins with its most critical prerequisite: the growth of high-quality single crystals. The goal is to encourage molecules to self-assemble from a disordered solution into a highly ordered, three-dimensional lattice, free of significant defects. For indole derivatives, slow evaporation from a suitable solvent is a robust and widely adopted method.^{[4][5]}

Experimental Protocol: Slow Evaporation Crystallization

- **Purity Confirmation:** Before crystallization, confirm the purity of the synthesized **1H-indole-3-carboxamide** powder using techniques like NMR and High-Performance Liquid Chromatography (HPLC). Impurities can inhibit or disrupt crystal growth.
- **Solvent Selection:** Choose a solvent in which the compound has moderate solubility. High solubility may lead to rapid precipitation and poor crystal quality, while very low solubility can make crystallization impractically slow. Methanol is often a suitable starting point for indole derivatives.^[4]
- **Solution Preparation:** Prepare a saturated or near-saturated solution of the compound in the selected solvent at room temperature or with gentle heating. Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
- **Crystal Growth:** Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of solvent evaporation. An excessively fast evaporation rate leads to the formation of polycrystalline powder rather than single crystals.

- Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
- Harvesting: Once well-formed, block-like crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or loop.

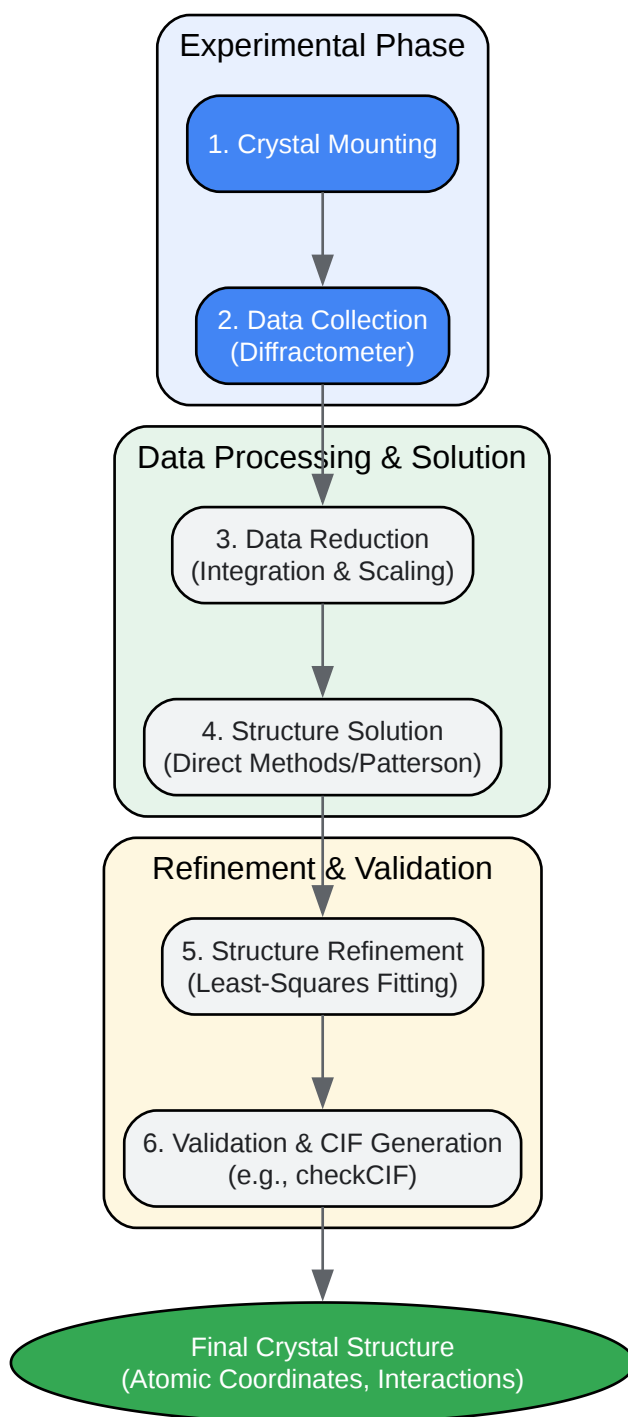
The choice of solvent can significantly influence the resulting crystal habit (the external shape of the crystal) and can even lead to the formation of different polymorphic forms.^[1]

Primary Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the nature of intermolecular interactions.

Workflow for SC-XRD Analysis

The process can be visualized as a logical sequence from sample preparation to final structural interpretation.



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and irradiated with a monochromatic X-ray beam (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).^[4]^[6] The crystal is rotated, and the diffraction pattern (the positions and intensities of thousands of reflected X-ray spots) is recorded on a detector.
- **Data Reduction:** The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.
- **Structure Solution:** The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This reveals the positions of most non-hydrogen atoms.
- **Structure Refinement:** An atomic model is built and refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined.^[4]^[5] The model is improved until the calculated diffraction pattern closely matches the observed one.
- **Validation:** The final structure is validated using software tools to ensure it is chemically sensible and conforms to established crystallographic standards. The results are typically reported in a Crystallographic Information File (CIF).

Bulk Characterization: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a single perfect crystal, PXRD is essential for analyzing a bulk powder sample, making it invaluable for quality control in a manufacturing setting. It is used to confirm that the bulk material consists of the same crystalline phase identified by SC-XRD and to detect the presence of other polymorphs or impurities.^[7]

The PXRD pattern of a pure crystalline substance is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). This experimental pattern can be compared directly to a pattern calculated from the SC-XRD result for definitive phase identification.^[8]

Spectroscopic Correlation and Confirmation

Spectroscopic techniques provide complementary information that validates the molecular structure determined by diffraction methods.

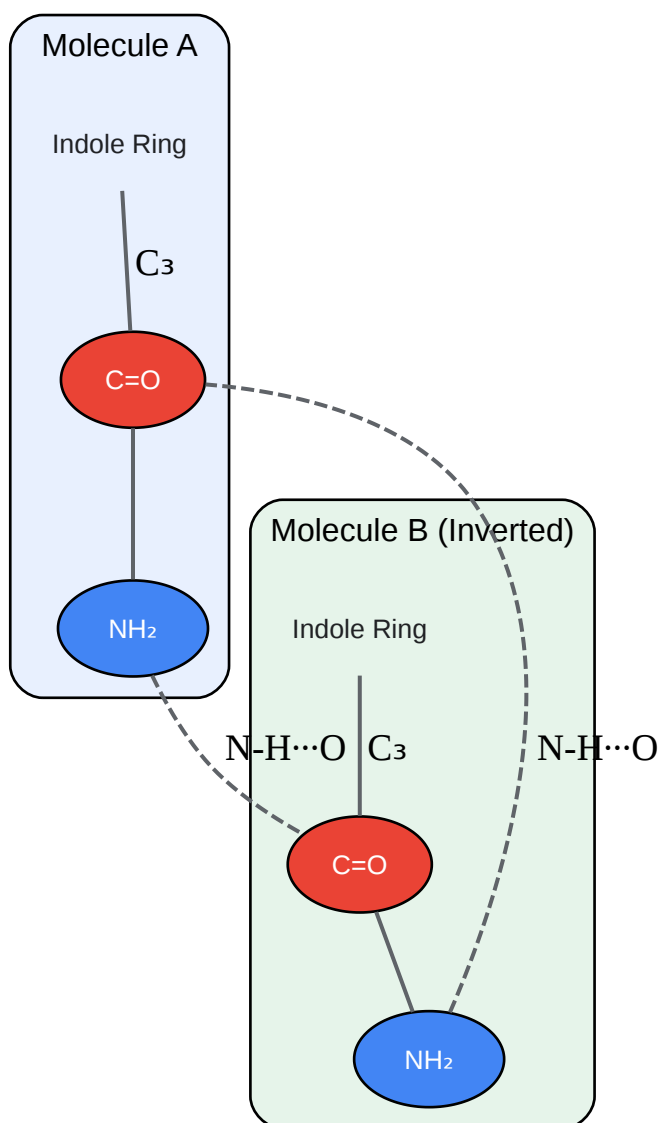
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** FT-IR is highly sensitive to the presence of specific functional groups and hydrogen bonding. For **1H-indole-3-carboxamide**, key vibrational bands are expected for the N-H stretch of the indole ring (typically 3450-3375 cm^{-1}), the N-H stretches of the primary amide, and the strong C=O stretch of the amide group.^[2] A shift in the position of these bands, particularly the N-H and C=O stretches, compared to their theoretical values in a non-interacting state, provides strong evidence of hydrogen bonding in the crystal lattice.^[9]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to confirm the covalent bonding framework of the molecule in solution, ensuring the correct chemical structure was crystallized.^{[10][11]}

Analysis of the Crystal Structure: Decoding Intermolecular Interactions

The true power of crystal structure analysis lies in understanding how individual molecules pack together. For **1H-indole-3-carboxamide**, with its multiple hydrogen bond donors (indole N-H, amide N-H₂) and acceptor (amide C=O), hydrogen bonding is the dominant intermolecular force dictating the supramolecular architecture.

Dominant Hydrogen Bonding Motifs

Based on the analysis of structurally related indole derivatives, a primary interaction motif involves the formation of centrosymmetric dimers.^{[9][12][13]} In this arrangement, two molecules are linked by a pair of N-H...O hydrogen bonds between the amide groups, forming a robust R²₂(8) graph-set motif.



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Caption: Predicted $R^2_2(8)$ hydrogen-bonded dimer in **1H-indole-3-carboxamide**.

These primary dimer units can then be further linked into chains or sheets by additional hydrogen bonds, likely involving the indole N-H donor and the amide carbonyl oxygen acceptor of an adjacent dimer. This creates a highly stable, interconnected network.

Quantitative Data Summary

The precise geometry of these interactions is critical. A table summarizing these parameters is essential for any crystallographic report.

Interaction	D-H...A	d(D-H) / Å	d(H...A) / Å	d(D...A) / Å	<(DHA) / °
Amide Dimer	N-H...O	~0.88	~2.1	~2.9	~165
Indole Chain	N-H...O	~0.88	~2.2	~3.0	~170

(Note: Data are representative values based on similar structures and require experimental determination for **1H-indole-3-carboxamide**.)

Other Non-Covalent Interactions

Beyond hydrogen bonding, weaker interactions contribute to the overall stability of the crystal lattice:

- π - π Stacking: The planar, aromatic indole rings can stack on top of each other, an energetically favorable interaction.[\[1\]](#)[\[12\]](#)
- C-H... π Interactions: Weak hydrogen bonds can form between C-H groups and the electron-rich face of the indole rings.[\[12\]](#)

Conclusion

The crystal structure analysis of **1H-indole-3-carboxamide** is a multi-faceted process that integrates crystal growth, diffraction physics, and chemical interpretation. A successful analysis, moving from a pure powder to a fully refined crystal structure, provides invaluable, atom-level insights. It reveals the precise molecular conformation and, crucially, the network of intermolecular interactions that define the solid-state properties of the compound. This knowledge is fundamental for controlling polymorphism, optimizing formulation strategies, and ultimately ensuring the development of safe and effective pharmaceuticals.

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